molecular formula C16H16N2O3S B2495856 2-(1-(thiophene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1787879-71-3

2-(1-(thiophene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2495856
CAS RN: 1787879-71-3
M. Wt: 316.38
InChI Key: JZWMEOSWGGSEEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, closely related to the target compound, involves starting from 3-sulfolene, followed by epoxidation and opening of the epoxide with nucleophiles. This method leads to the creation of amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione through subsequent reactions, showcasing a versatile approach to synthesizing complex dione derivatives (Tan et al., 2016).

Molecular Structure Analysis

Vibrational properties and crystal X-ray diffraction have been used to analyze the structural and conformational properties of compounds similar to the target molecule, such as 1H-Isoindole-1,3(2H)-dione derivatives. These studies, combining experimental techniques and quantum chemical calculations, provide insights into the molecular structure and stability of these compounds (Torrico-Vallejos et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving the target compound class often utilize catalytic processes for the synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO, highlighting the reactivity and transformation capabilities of these compounds under optimized conditions (Church et al., 2007).

Physical Properties Analysis

The analysis of physical properties such as dipole moments and relative permittivity in various solvents aids in understanding the conformational preferences and stability of isoindole-dione derivatives. These analyses contribute to a deeper understanding of the physical characteristics that govern the behavior of these compounds in different environments (Lam et al., 2003).

Chemical Properties Analysis

The chemical properties of isoindole-dione derivatives, including reactivity patterns and the formation of novel compounds through reactions such as nucleophilic substitution, ring opening, and intramolecular cyclization, are crucial for expanding the utility and understanding of these compounds. Such reactions highlight the chemical versatility and potential of the target compound class for further chemical modifications and applications (Mor & Sindhu, 2019).

Scientific Research Applications

Synthesis and Chemical Reactions

A foundational aspect of the research involves the synthesis of structurally related compounds and their chemical transformations. For example, the study of 2H-isoindole-4,7-diones, which shares some structural similarity, outlines a new approach to their synthesis. This method involves heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are then captured by quinones forming various diones, including 2H-isoindole-4,7-diones (Schubert-Zsilavecz et al., 1991). This process exemplifies the synthetic versatility of isoindole diones, potentially applicable to the synthesis of the specified compound.

Catalysis and Multicomponent Reactions

Research on catalysis and multicomponent reactions provides another application avenue. For instance, a study on the catalytic synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO using a Lewis Acid catalyst demonstrates the potential for creating complex molecules from simpler substrates (Church et al., 2007). Such methodologies could be adapted to synthesize the target compound or its analogs, highlighting the importance of catalytic processes in advancing the field of organic chemistry.

Organic Electronics and Photovoltaic Applications

The research also extends to materials science, particularly in organic electronics and photovoltaics. A study on small molecular non-fullerene acceptors for organic solar cells, which utilize thiophene derivatives, demonstrates the utility of thiophene-based compounds in creating high-efficiency solar cells (Gupta et al., 2017). This application suggests that derivatives of thiophene, potentially including the specified compound, could play a role in the development of next-generation photovoltaic materials.

Carbonic Anhydrase Inhibition

Another significant area of application is in biochemistry and pharmacology, where related compounds have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme critical to various physiological processes. Novel isoindolylthiazole derivatives have shown excellent inhibitory effects, suggesting that structurally similar compounds, such as the one specified, might also possess bioactive properties (Kocyigit et al., 2016).

properties

IUPAC Name

2-[1-(thiophene-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-14(10-5-6-22-9-10)17-7-11(8-17)18-15(20)12-3-1-2-4-13(12)16(18)21/h1-2,5-6,9,11-13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWMEOSWGGSEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(thiophene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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